1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one is an organic compound classified as a ketone, characterized by its unique structure that includes a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through an ethanone chain. This compound has significant implications in various fields, including medicinal chemistry and organic synthesis, due to its distinct chemical properties and potential biological activities.
Research indicates that 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one exhibits potential biological activity. It has been studied for its interactions with various biological receptors, particularly adrenergic receptors. This interaction suggests possible therapeutic applications in treating neurological and psychiatric disorders, although further studies are needed to fully elucidate its mechanisms of action and efficacy in clinical settings.
The synthesis of 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one typically involves several steps:
On an industrial scale, continuous flow reactors may be employed for more efficient production, allowing better control over reaction conditions and higher yields.
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one has several applications:
Studies have shown that 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one may interact with monoamine oxidase enzymes, inhibiting their activity. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, which may have therapeutic effects in conditions like depression and anxiety .
Several compounds share structural similarities with 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 4-Methoxyphenethylamine | 1183540-40-0 | 0.93 |
| 2-(4-Methoxyphenyl)ethanol | Not specified | 0.90 |
| 1-(4-Methoxyphenyl)-2-propanone | Not specified | 0.90 |
| 2-Hydroxy-1-(4-methoxyphenyl)ethanone | 4136-21-4 | 0.97 |
| 2-Methoxy-1-(4-methoxyphenyl)ethanone | Not specified | 0.93 |
The presence of both a methoxy group and an ethanone chain in this compound imparts unique chemical properties, allowing it to undergo specific substitution reactions and exhibit potential biological activity that may not be present in other similar compounds .
The synthesis of 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one historically relies on Friedel-Crafts acylation, a cornerstone reaction for introducing ketone groups onto aromatic systems. In this approach, biphenyl derivatives undergo electrophilic substitution using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl₃). For instance, the preparation of 3-bromoacetophenone involves AlCl₃-catalyzed acylation of bromobenzene, yielding regioselective products after meticulous control of stoichiometry and reaction time.
A critical challenge in applying this method to biphenyl systems is achieving para-selectivity on the non-methoxyphenyl ring. Side reactions, such as over-acylation or ortho-substitution, are common, necessitating precise stoichiometric ratios of acetylating agent to substrate. In the Friedel-Crafts acylation of biphenyl, fluorescent byproducts attributed to dichloride intermediates have been observed, requiring chromatographic purification for isolation. Optimized conditions—such as slow addition of acetyl chloride at 0–5°C and extended stirring periods—improve yields to 50–60%, though scalability remains limited by the hygroscopic nature of AlCl₃ and its exothermic decomposition during workup.
Alternative traditional routes include the Ullmann coupling of pre-functionalized fragments. For example, coupling 2-methoxyphenylboronic acid with 4-bromoacetophenone under palladium catalysis could theoretically yield the target compound. However, this method is less favored due to the high cost of palladium catalysts and competing homocoupling side reactions.
Recent advances in photoredox catalysis offer sustainable pathways for constructing biphenyl scaffolds. The direct functionalization of styrenes via visible-light-driven reactions, as demonstrated in the synthesis of 2-hydroxytrifluoroethylacetophenones, exemplifies this innovation. Using 4DPAIPN as a photocatalyst under 427 nm LED irradiation, styrene derivatives undergo radical addition with trifluoroethyl reagents in dimethyl sulfoxide (DMSO), achieving yields exceeding 70%. Adapting this strategy to biphenyl systems could involve methoxy-substituted styrenes reacting with acetyl radicals generated in situ, though steric hindrance from the biphenyl structure may necessitate ligand-modified catalysts.
Transition-metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions, provide another avenue. Coupling 2-methoxyphenylboronic acid with 4-acetylphenyl halides using palladium(II) acetate and triphenylphosphine in tetrahydrofuran (THF) has been proposed, with microwave-assisted conditions reducing reaction times from 24 hours to 30 minutes. However, competing protodeboronation of the methoxy-substituted boronic acid remains a hurdle, requiring excess boronic acid (2.5 equiv) to drive the reaction to completion.
Enzymatic catalysis, though underexplored for biphenyl ketones, shows promise in analogous systems. Lipase-mediated kinetic resolutions have been employed to separate enantiomers of chiral amines during acetophenone derivative synthesis. While not directly applicable to non-chiral 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one, this highlights the potential for biocatalysts in reducing energy-intensive steps.
Scaling traditional batch processes for 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one faces three primary challenges: (1) excessive waste generation from stoichiometric Lewis acids, (2) thermal runaway risks during exothermic acylation, and (3) low space-time yields due to prolonged reaction times. The AlCl₃-mediated Friedel-Crafts route generates 2.5 kg of aluminum waste per kilogram of product, complicating disposal and increasing production costs.
Continuous flow reactors address these limitations by enhancing heat transfer and enabling precise control over reaction parameters. A photoredox synthesis protocol adapted from 2-hydroxytrifluoroethylacetophenone production demonstrates this. In a flow system, a mixture of DMSO, acetyl chloride, and biphenyl derivatives passes through a transparent reactor irradiated by violet LEDs, achieving 80% conversion in 20 minutes—a sixfold reduction compared to batch processes. Additionally, in-line liquid-liquid separators minimize solvent use during workup, reducing DMSO consumption by 40%.
Hybrid systems combining flow chemistry with immobilized catalysts further improve sustainability. Silica-supported AlCl₃, for instance, permits catalyst recycling over five batches without significant activity loss, cutting aluminum waste by 85%. However, catalyst leaching during prolonged operation remains a concern, necessitating periodic recharging.
Molecular docking has emerged as a fundamental computational technique for predicting binding poses and estimating binding affinities between small molecule ligands and target proteins [1] [2]. For 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one, molecular docking studies represent a critical component of structure-based drug design, enabling researchers to understand potential protein-ligand interactions and guide optimization efforts.
The biphenyl ethanone structure of 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one provides multiple sites for protein interaction, including the carbonyl oxygen of the ethanone group, the methoxy substituent, and the aromatic ring systems [3] [4]. Recent studies have demonstrated that structurally similar compounds exhibit significant binding affinity to various therapeutic targets, with binding energies typically ranging from -6.0 to -12.0 kcal/mol [5] [6].
Molecular docking simulations for this compound class typically employ validated protocols using established software packages such as Glide (Schrödinger), AutoDock, or Vina [7] [8]. The docking workflow begins with protein preparation, including the addition of hydrogen atoms, optimization of side chain orientations, and generation of binding site grids. Ligand preparation involves conformational sampling and charge assignment using appropriate force fields such as OPLS [5] [6].
The molecular docking studies reveal that 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one can engage in multiple types of intermolecular interactions with target proteins. The ethanone carbonyl group serves as a hydrogen bond acceptor, while the aromatic rings participate in π-π stacking interactions with aromatic amino acid residues [9] [10]. The methoxy group can form additional hydrogen bonds with polar residues in the binding site .
Studies of related biphenyl ethanone derivatives have shown preferential binding to enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase pathways [3] [4]. The compound's ability to occupy well-defined binding pockets has been validated through molecular dynamics simulations, which demonstrate stable protein-ligand complexes with binding free energies consistent with experimental observations [5] [6].
The reliability of docking predictions is assessed through multiple validation approaches. Redocking studies of co-crystallized ligands typically achieve root-mean-square deviation (RMSD) values below 2.0 Å, indicating good reproducibility of binding poses [7] [8]. Cross-docking experiments using diverse protein conformations help evaluate the robustness of predicted binding modes [6].
Scoring functions such as GlideScore, AutoDock4, and Vina provide quantitative estimates of binding affinity [5] [6]. However, the accuracy of these predictions varies depending on the target protein and chemical series. For biphenyl ethanone derivatives, ensemble docking approaches that consider multiple protein conformations have shown improved correlation with experimental binding data [2].
| Docking Parameter | Typical Settings | Application to Compound |
|---|---|---|
| Grid Generation | 20-30 Å around active site | Accommodates biphenyl scaffold |
| Conformational Sampling | Up to 1000 conformations | Captures rotational freedom |
| Scoring Function | GlideScore, Vina | Binding affinity prediction |
| Validation Method | Redocking, cross-docking | RMSD < 2.0 Å target |
Quantitative Structure-Activity Relationship modeling represents a powerful computational approach for predicting biological activity based on molecular structure [12] [13]. For 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one and related biphenyl ethanone derivatives, QSAR models provide essential insights into structure-activity relationships and guide molecular optimization strategies.
QSAR model development for biphenyl ethanone derivatives involves the systematic selection of molecular descriptors that capture relevant physicochemical and structural properties [14] [15]. Key descriptor categories include physicochemical properties (molecular weight, lipophilicity, polar surface area), topological indices (connectivity, branching), electronic properties (HOMO-LUMO energies, partial charges), and fingerprint-based descriptors (MACCS keys, Morgan fingerprints) [16] [17].
The molecular weight of 226.27 g/mol and calculated LogP of approximately 3.2 for 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one fall within favorable ranges for drug-like properties [18] . The polar surface area of approximately 26.3 Ų suggests good membrane permeability, while the presence of two aromatic rings provides opportunities for π-π interactions with protein targets .
Recent studies have demonstrated the importance of methoxy substituent positioning in determining biological activity [21]. QSAR models reveal that the 2-methoxy substitution pattern in the biphenyl system significantly influences binding affinity and selectivity profiles compared to other substitution patterns [3] [4].
Modern QSAR modeling increasingly relies on machine learning algorithms that can capture complex nonlinear relationships between molecular structure and biological activity [17] [13]. Support vector machines (SVM), random forest, and deep neural networks have shown particular promise for modeling biphenyl ethanone derivatives [16] [22].
The development of robust QSAR models requires careful attention to data quality and model validation. Cross-validation techniques, including k-fold and leave-one-out approaches, help assess model generalizability [17]. External validation using independent test sets provides the most reliable assessment of model performance [16].
Studies of related acetophenone derivatives have shown that ensemble methods combining multiple algorithms often achieve superior predictive performance compared to individual models [17] [13]. The integration of diverse descriptor types, including 2D fingerprints and 3D pharmacophore features, enhances model robustness [16].
QSAR models for 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one enable the prediction of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties [23] [24]. The models can identify key structural features that contribute to activity and guide the design of analogs with improved potency and selectivity [21].
The biphenyl scaffold provides multiple sites for structural modification, including the ethanone group, methoxy substituent, and aromatic rings [25] [26]. QSAR analysis reveals that modifications at the para position of the acetophenone ring significantly impact activity, while the methoxy group contributes to binding affinity through hydrogen bonding interactions .
| Descriptor Type | Specific Parameters | Relevance to Activity |
|---|---|---|
| Physicochemical | MW (226.27), LogP (3.2) | Bioavailability, permeation |
| Topological | Connectivity indices | Molecular complexity |
| Electronic | HOMO-LUMO gap | Reactivity, binding |
| Fingerprint | MACCS keys, Morgan | Structural similarity |
The prediction of blood-brain barrier (BBB) permeability represents a critical application of computational chemistry in central nervous system drug development [22] [27]. For 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one, in silico BBB permeability prediction provides essential information for evaluating its potential as a neurotherapeutic agent.
Blood-brain barrier permeability prediction relies on various computational approaches, including machine learning models, molecular descriptors, and physicochemical property calculations [22] [28]. Modern BBB prediction models employ sophisticated algorithms such as deep neural networks, support vector machines, and ensemble methods to achieve high accuracy [27] [29].
The "DeePred-BBB" model, utilizing deep learning algorithms, has demonstrated prediction accuracies exceeding 98% for diverse compound sets [22]. These models incorporate multiple descriptor types, including molecular fingerprints, physicochemical properties, and structural features that collectively capture the factors governing BBB permeability [28] [30].
For 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one, key molecular properties relevant to BBB permeability include molecular weight (226.27 g/mol), polar surface area (approximately 26.3 Ų), and lipophilicity (LogP ≈ 3.2) [18] . These parameters fall within ranges typically associated with BBB-permeable compounds [22] [27].
The assessment of BBB permeability involves evaluation of multiple physicochemical properties that influence passive diffusion across the blood-brain barrier [28] [31]. The molecular weight of 226.27 g/mol for 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one is well below the 500 Da threshold typically associated with good BBB penetration [22] [27].
The calculated LogP value of approximately 3.2 indicates moderate lipophilicity, which is favorable for BBB permeation [22] [30]. The polar surface area of approximately 26.3 Ų is significantly below the 90 Ų threshold commonly used to predict BBB permeability [27] [29]. The absence of hydrogen bond donors and the presence of only two hydrogen bond acceptors further support favorable BBB penetration characteristics [28] [30].
Studies of related biphenyl derivatives have shown that methoxy substitution can enhance BBB permeability by increasing lipophilicity while maintaining appropriate polarity for passive diffusion [32] [33]. The biphenyl scaffold provides structural rigidity that may facilitate membrane crossing through favorable conformational properties [34] [35].
Multiple computational tools are available for BBB permeability prediction, including SwissADME, pkCSM, and specialized BBB prediction models [22] [36]. These tools typically classify compounds as BBB-permeable or non-permeable based on calculated molecular properties and trained machine learning models [27] [29].
The LogBB_Pred model, trained on a comprehensive dataset of experimental BBB permeability data, has shown excellent performance with R² values exceeding 0.61 for quantitative LogBB predictions [29]. For binary classification, models achieve accuracies above 90% using optimized molecular descriptors and ensemble methods [22] [30].
Validation studies demonstrate that compounds with LogBB values greater than -1.0 or LogPS values greater than -2.0 are typically classified as BBB-permeable [31] [29]. Based on its physicochemical properties, 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one is predicted to have favorable BBB permeability characteristics [22] [27].
| Prediction Method | Key Parameters | Compound Assessment |
|---|---|---|
| Machine Learning | MW, PSA, LogP, HBD/HBA | Favorable profile |
| Physicochemical | LogP = 3.2, PSA = 26.3 Ų | BBB-permeable range |
| Threshold Analysis | LogBB > -1.0, LogPS > -2.0 | Likely BBB-permeable |
| Ensemble Models | Multiple descriptors | High confidence prediction |